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Compound of Interest

Compound Name: 5-Bromo-2-phenyloxazole

Cat. No.: B1271533

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the spectroscopic characteristics of
5-Bromo-2-phenyloxazole. As of the latest literature review, a complete, publicly available,
and verified experimental dataset (*H NMR, 13C NMR, IR, and MS) for this specific compound is
not readily available. The data presented herein is a combination of information for structurally
related compounds and predicted values based on established spectroscopic principles.

Introduction

5-Bromo-2-phenyloxazole is a heterocyclic compound of interest in medicinal chemistry and
materials science due to the prevalence of the oxazole core in various biologically active
molecules. Accurate spectroscopic characterization is crucial for its identification, purity
assessment, and elucidation of its role in chemical reactions and biological systems. This guide
provides an in-depth overview of its expected spectroscopic data and the methodologies for
their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted and theoretical spectroscopic values for 5-
Bromo-2-phenyloxazole. These predictions are based on the analysis of its chemical
structure and comparison with data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Spectroscopic Data (Solvent: CDCls, 400 MHz)

Chemical Shift (6,

Multiplicity Number of Protons  Assignment
ppm)
~80-7.8 Multiplet 2H Phenyl-H (ortho)
~75-7.3 Multiplet 3H Phenyl-H (meta, para)
~7.2 Singlet 1H Oxazole-H (C4-H)

Table 2: Predicted 13C NMR Spectroscopic Data (Solvent: CDCIs, 100 MHz)

Chemical Shift (6, ppm) Carbon Assignment
~161 Oxazole Ring Carbon (C2)
~151 Oxazole Ring Carbon (C5)
~129-131 Phenyl Ring Carbons

~ 126 Phenyl Ring Carbon (ipso)
~ 124 Oxazole Ring Carbon (C4)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~—?) Intensity Vibration Type
~ 3100 Medium C-H Aromatic Stretch
. C=C and C=N Stretching

~ 1600, 1480, 1450 Medium to Strong ) )
(Aromatic and Oxazole Rings)
C-O-C Stretching (Oxazole

~ 1100 - 1000 Strong ]
Ring)

~ 800 - 700 Strong C-H Bending (Aromatic)

~ 700 - 600 Medium C-Br Stretching
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Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

miz Relative Intensity (%) Assighment

[M]* (Molecular lon Peak,

223/225 High N :

showing isotopic pattern for Br)
105 High [CeHsCO]* (Benzoyl Cation)
77 Medium [CeHs]* (Phenyl Cation)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to
acquire the spectroscopic data for 5-Bromo-2-phenyloxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 5-Bromo-2-phenyloxazole would be dissolved
in about 0.6 mL of a deuterated solvent (e.g., CDClz or DMSO-ds) in @ 5 mm NMR tube.
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing
(6 =0.00 ppm).

Instrumentation and Data Acquisition: *H and *3C NMR spectra would be recorded on a
spectrometer operating at a frequency of 400 MHz for protons. For 13C NMR, a proton-
decoupled sequence would be used to simplify the spectrum. Standard acquisition parameters
would be employed, with a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
common. A small amount of the solid compound is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry
potassium bromide and pressing it into a transparent disk.
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Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer would
be used. A background spectrum of the empty ATR crystal or the KBr pellet holder is recorded
first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm™1.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the compound in a volatile solvent like methanol or
acetonitrile is prepared.

Instrumentation and Data Acquisition: A mass spectrometer equipped with an Electron
lonization (EI) or Electrospray lonization (ESI) source would be used. For El, the sample is
introduced into the high vacuum of the mass spectrometer, where it is bombarded with
electrons, causing ionization and fragmentation. The resulting ions are then separated by their
mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship between the different spectroscopic techniques.
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Caption: General workflow from synthesis to spectroscopic analysis and structure confirmation.
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» To cite this document: BenchChem. [Spectroscopic Data of 5-Bromo-2-phenyloxazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271533#spectroscopic-data-nmr-ir-ms-for-5-bromo-
2-phenyloxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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